REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1[CH3:8].[Cu](C#N)[C:11]#[N:12]>CN(C)C=O>[Br:9][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([C:7]=1[CH3:8])[C:11]#[N:12]
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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BrC=1C=NC=C(C1C)Br
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Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
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[Cu](C#N)C#N
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
150 °C
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled it
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Type
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CUSTOM
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Details
|
quenched with water (5 mL)
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Type
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EXTRACTION
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Details
|
extracted with 50% ethyl acetate/hexane (2×100 mL)
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Type
|
WASH
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Details
|
The combined organic layer was washed with saturated aqueous sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
|
CONCENTRATION
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Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C#N)C1C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |